2,5-Bis(benzyloxy)aniline
Description
Properties
CAS No. |
51792-84-8 |
|---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2,5-bis(phenylmethoxy)aniline |
InChI |
InChI=1S/C20H19NO2/c21-19-13-18(22-14-16-7-3-1-4-8-16)11-12-20(19)23-15-17-9-5-2-6-10-17/h1-13H,14-15,21H2 |
InChI Key |
UPNORGIBUMCVRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Direct O-Benzylation of 2,5-Dihydroxyaniline
One classical approach to synthesize this compound is the O-benzylation of 2,5-dihydroxyaniline using benzyl chloride or benzyl bromide under basic conditions. This method involves nucleophilic substitution where the phenolic hydroxyl groups are converted to benzyloxy ethers.
- Starting material: 2,5-Dihydroxyaniline
- Reagents: Benzyl chloride (BnCl), base such as sodium carbonate or potassium carbonate
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone
- Conditions: Heating at 70–100 °C with controlled addition of benzyl chloride to maintain temperature and minimize side reactions
- Use of sodium carbonate as a base inhibits formation of by-products such as N-benzylated amines and mixed ethers, improving selectivity toward O-benzylation.
- Controlled addition of benzyl chloride maintains the reaction temperature around 75–85 °C, ensuring high yields and minimizing decomposition.
- The reaction mixture is often worked up by filtration and azeotropic distillation to remove water formed during the reaction, enhancing product purity.
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | 2,5-Dihydroxyaniline | Purity > 98% preferred |
| Benzyl chloride equivalents | 2.0 equivalents | Slight excess to drive complete substitution |
| Base | Sodium carbonate (1 eq) | Prevents side products formation |
| Solvent | Toluene or DMF | Toluene preferred for azeotropic distillation |
| Temperature | 70–85 °C | Controlled to avoid side reactions |
| Reaction time | 1–2 hours | Monitored by TLC or GC |
| Yield | Up to 90% | Based on benzyl chloride |
Buchwald–Hartwig Coupling for Amino Group Introduction
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |
|---|---|---|---|---|
| Direct O-Benzylation | Straightforward, well-established | Requires careful control to avoid side products | Up to 90 | High (industrial scale feasible) |
| Buchwald–Hartwig Coupling | High regioselectivity, versatile substitution | Requires expensive catalysts, longer reaction times | 77–96 (coupling), 50–88 (reduction) | Moderate to high (depends on catalyst availability) |
| Imine Condensation/Isoaromatization | Mild conditions, catalyst-free, broad scope | Yields variable, substrate-specific | 23–82 | Moderate (gram-scale demonstrated) |
Detailed Research Findings and Notes
- Control of Side Products: In O-benzylation, the presence of sodium carbonate suppresses N-benzylation and mixed ether formation, which can otherwise reach 16–20% of by-products.
- Temperature Control: Maintaining reaction temperature between 70–85 °C during benzyl chloride addition is critical to achieving high purity and yield.
- Catalyst Selection: In Buchwald–Hartwig coupling, the choice of ligand (e.g., RuPhos) and base (Cs2CO3) significantly affects the coupling efficiency and yield.
- Reduction and Oxidation Steps: Phenazine synthesis from bis(2-nitrophenyl)amine derivatives involves reduction with Pd/C and sodium tetrahydroborate, followed by mild oxidation with ferric chloride to avoid uncontrolled side reactions.
- Scalability: The O-benzylation method has been demonstrated on multi-kilogram scales with controlled addition and temperature management. The imine condensation method has been shown effective on gram scale with simple workup.
Summary Table of Preparation Conditions
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(benzyloxy)aniline can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Benzyloxy groups can be converted to benzaldehyde or benzoic acid derivatives.
Reduction: Nitro groups can be reduced to amines.
Substitution: Introduction of nitro or halogen groups at specific positions on the aromatic ring.
Scientific Research Applications
Based on the search results, here's what is known about the applications of 2,5-Bis(benzyloxy)aniline:
While the provided search results do not focus primarily on the applications of "this compound," they do offer some insight into its use as a chemical intermediate and its structural relatives in various applications.
Synthesis of chemical compounds
- Alkoxy Aniline Derivative this compound can be used in the synthesis of tetracyclic compounds . It can be created from reacting aniline derivatives with bromides, followed by hydrolysis .
- Liquid Crystals Terminal benzyloxy groups can be used in the synthesis of liquid crystalline materials based on rod-like Schiff bases .
Related research
- Antimicrobial activity Derivatives of plants such as Brillantaisia lamium have been studied for antimicrobial activities .
- Cosmetics Experimental design techniques have been used to optimize cosmetic formulations, with a focus on properties such as consistency, stickiness, greasiness, and skin hydration .
- Pyrene Removal Bis(benzylamine) monomers are used in dendrimer scaffolds for removing pyrene from aqueous environments . First-generation dendrimers removed 70% of the pyrene within 30 minutes, while hybrid second-generation dendrimers removed 38–52% .
- Mcl-1/Bfl-1 Inhibitors 2,5-substituted benzoic acid scaffolds have been designed to bind to Mcl-1 and Bfl-1, which are anti-apoptotic proteins overexpressed in cancers . Compound 24 , a benzoic acid derivative, binds to both Mcl-1 and Bfl-1 with values of 100 nM .
Mechanism of Action
The mechanism of action of 2,5-Bis(benzyloxy)aniline is largely dependent on its chemical structure. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and interaction with other molecules. In biological systems, it may interact with enzymes or receptors through its aromatic ring and amine group, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing : Benzyloxy and tert-butyl groups enhance electron density on the aromatic ring, favoring electrophilic substitution reactions. In contrast, trifluoromethyl groups deactivate the ring, making it less reactive toward electrophiles .
- Benzyloxy groups offer moderate steric bulk but greater flexibility .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility Trends |
|---|---|---|---|
| This compound | C₂₀H₁₉NO₂ (inferred) | ~305.38 (calculated) | Likely lipophilic (benzyl groups) |
| 2,5-Di-Tert-Butylaniline | C₁₄H₂₃N | 205.34 | Low polarity (tert-butyl groups) |
| 2,5-Bis(trifluoromethyl)aniline | C₈H₅F₆N | 229.13 | Polar due to -CF₃ groups |
| 3,5-Bis(trifluoromethyl)aniline | C₈H₅F₆N | 229.13 | Similar to 2,5-isomer |
Key Observations :
Key Observations :
- Protective Groups: Benzyloxy substituents can act as temporary protective groups, removable via hydrogenolysis, enabling selective functionalization .
- Catalysis : Trifluoromethyl-substituted anilines are pivotal in catalysis due to their electronic effects, enabling efficient cross-coupling reactions .
Key Observations :
- Benzyloxy Derivatives : May require precautions against allergic reactions or skin irritation .
Q & A
Q. How can this compound serve as a precursor for photoactive materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
